

An In-depth Technical Guide to Methyl 2-Methylbutyrate (CAS 868-57-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-methylbutyrate

Cat. No.: B153919

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Fruity Facade

Methyl 2-methylbutyrate, designated by the CAS number 868-57-5, is a volatile ester recognized for its potent and pleasant fruity aroma, often described as reminiscent of apples, pineapples, and strawberries.^{[1][2]} While its primary commercial application lies within the flavor and fragrance industries, its unique chemical structure and properties merit a deeper technical examination for professionals in research and development.^[3] This guide provides a comprehensive overview of **methyl 2-methylbutyrate**, moving beyond its organoleptic profile to delve into its physicochemical characteristics, synthesis, analytical characterization, and safe handling protocols. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate with this versatile molecule.

Physicochemical Properties and Molecular Structure

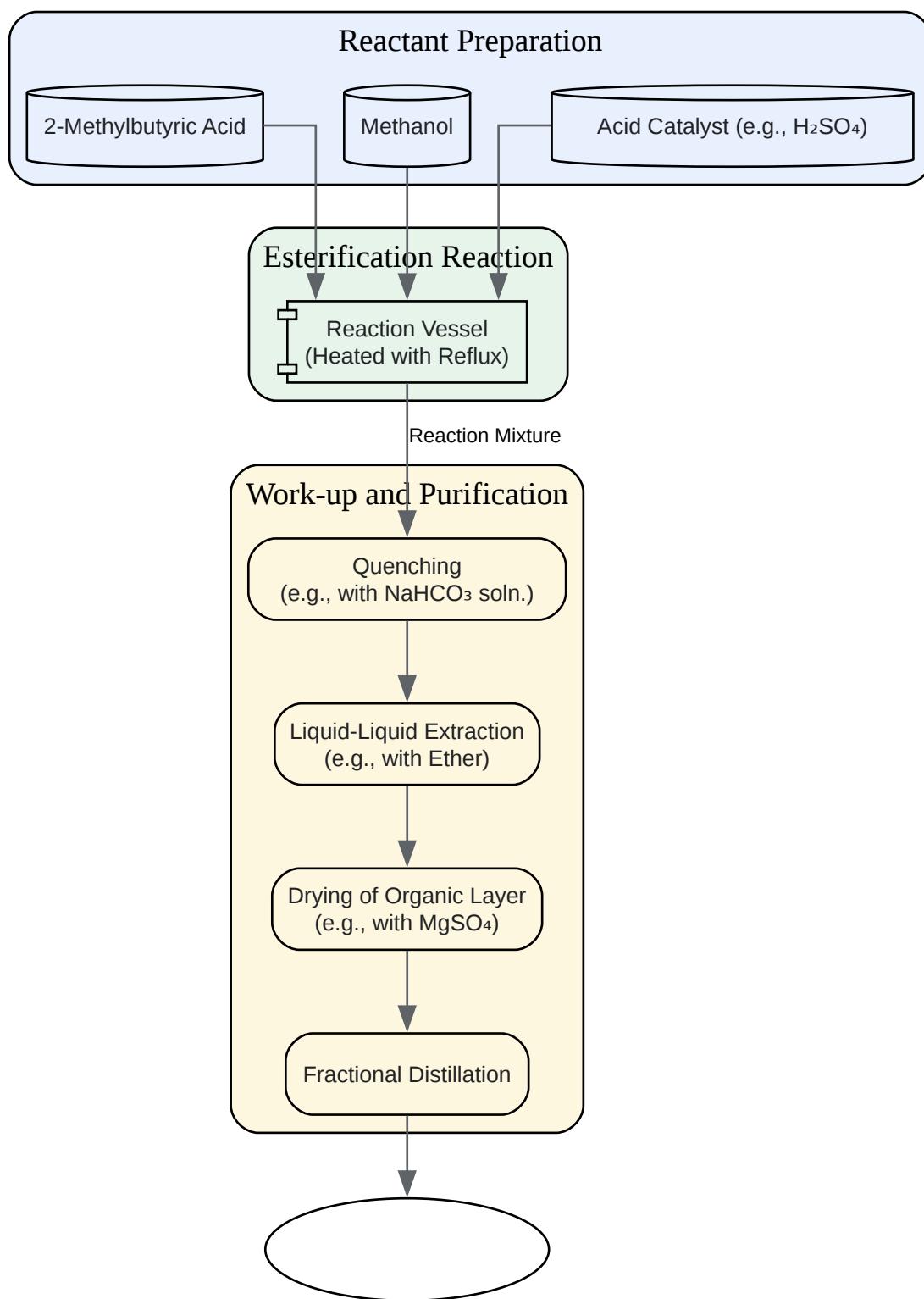
Methyl 2-methylbutyrate is a chiral molecule, existing as both (S)- and (R)-enantiomers, as well as a racemic mixture.^[4] The levorotatory and racemic forms are most commonly referenced.^[4] Its characteristic fruity scent is a key identifier, with a sweet, apple-like taste at low concentrations.^[4] This ester is found naturally in a variety of fruits, including apples,

pineapples, cantaloupe, strawberries, and oranges, contributing significantly to their distinct flavor and aroma profiles.[\[4\]](#)[\[5\]](#)

Molecular Structure:

- Chemical Name: methyl 2-methylbutanoate[\[6\]](#)
- Molecular Formula: C₆H₁₂O₂[\[1\]](#)
- Molecular Weight: 116.16 g/mol [\[1\]](#)
- SMILES: CCC(C)C(=O)OC[\[1\]](#)
- InChI Key: OCWLYWIFNDCWRZ-UHFFFAOYSA-N[\[7\]](#)

A summary of its key physical and chemical properties is presented in Table 1.


Property	Value	Source(s)
CAS Number	868-57-5	[1]
FEMA Number	2719	[8]
Appearance	Clear, colorless liquid	[9]
Odor	Pungent, fruity, sweet, apple-like	[4] [9]
Boiling Point	115 °C (lit.)	[4] [7]
Density	0.88 g/mL at 25 °C (lit.)	[4] [7]
Refractive Index (n _{20/D})	1.393 (lit.)	[4] [7]
Flash Point	23.61 °C (estimated) to 32 °C (closed cup)	[1] [7]
Solubility	Very slightly soluble in water; soluble in alcohol and oils.	[4] [6]
Vapor Pressure	Vapors are heavier than air.	[10]

Synthesis and Manufacturing

The industrial production of **methyl 2-methylbutyrate** can be achieved through several synthetic routes. The choice of method often depends on the desired purity, scale, and economic feasibility.

Fischer-Speier Esterification

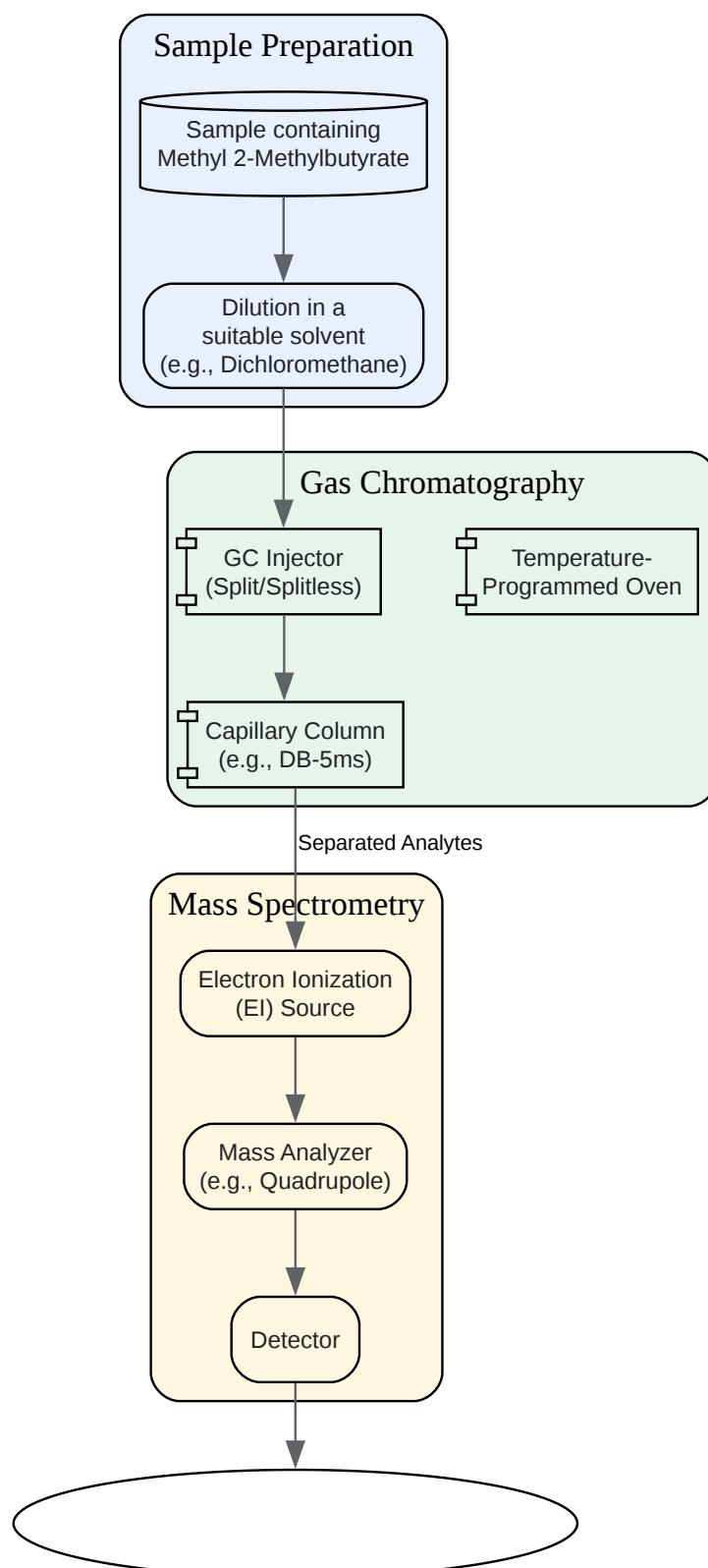
A common laboratory and industrial method for synthesizing esters is the acid-catalyzed esterification of a carboxylic acid with an alcohol. For **methyl 2-methylbutyrate**, this involves the reaction of 2-methylbutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl 2-methylbutyrate** via Fischer-Speier esterification.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of 2-methylbutyric acid and 1.2 to 1.5 moles of methanol.
- Catalyst Addition: Slowly add 0.05 to 0.1 moles of concentrated sulfuric acid to the mixture while stirring.
- Reaction: Heat the mixture to reflux (approximately 65-75 °C) for 3 to 8 hours.[\[11\]](#) The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (2 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by fractional distillation to yield pure **methyl 2-methylbutyrate**.

Industrial Production from Olefins


On a larger industrial scale, **methyl 2-methylbutyrate** can be produced from olefin feedstocks. A mixture of esters, including **methyl 2-methylbutyrate**, can be obtained from isobutene, carbon monoxide (CO), and methanol under pressure.[\[4\]](#) Another route involves the reaction of butene with CO and an acid catalyst under pressure.[\[4\]](#) These methods are part of the broader field of carbonylation chemistry and are often proprietary to chemical manufacturers.

Analytical Characterization

Ensuring the purity and identity of **methyl 2-methylbutyrate** is critical, particularly for its use in food, beverages, and consumer products. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile compounds like **methyl 2-methylbutyrate**. It allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum. The electron ionization (EI) mass spectrum of **methyl 2-methylbutyrate** is characterized by a prominent molecular ion peak (m/z 116) and specific fragmentation patterns.^[12] Key fragments often observed include m/z 88, 57, and 41.^[6]

[Click to download full resolution via product page](#)

Caption: General analytical workflow for the characterization of **methyl 2-methylbutyrate** by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the **methyl 2-methylbutyrate** molecule.

- ¹H NMR: The proton NMR spectrum of **methyl 2-methylbutyrate** will show distinct signals corresponding to the different types of protons in the molecule. Expected signals include a singlet for the methoxy protons, a quartet for the methine proton, a multiplet for the methylene protons, and triplets and doublets for the methyl protons.[6][13]
- ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms. The spectrum will show signals for the carbonyl carbon, the methoxy carbon, the methine carbon, the methylene carbon, and the two distinct methyl carbons.[6]

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile esters, reverse-phase HPLC (RP-HPLC) can also be employed for the analysis of **methyl 2-methylbutyrate**. A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[8] This technique is scalable and can be used for preparative separation to isolate impurities.[8]

Applications in Research and Industry

The primary application of **methyl 2-methylbutyrate** is as a flavoring and fragrance agent.[3] Its fruity and sweet characteristics make it a valuable component in a wide range of products:

- Food and Beverages: It is used to impart or enhance apple, strawberry, and pineapple flavors in candies, baked goods, soft drinks, and light alcoholic beverages.[1][5] Recommended usage levels are typically in the range of 0.1 to 10 ppm.[5]
- Perfumery: In fine fragrances, it provides a fresh, green, and fruity top note, adding a natural and vibrant lift to compositions.[1][4]

- Other Industries: It also finds use as a mild solvent for resins, coatings, and inks.[1]

For researchers, **methyl 2-methylbutyrate** can serve as a standard for analytical method development, particularly in the fields of food science and environmental analysis. Its presence in various natural products also makes it a target analyte in studies of food authenticity and quality.

Safety, Handling, and Storage

Methyl 2-methylbutyrate is a flammable liquid and vapor.[7][14] Proper safety precautions must be observed during its handling and storage.

- Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][15] Use only in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10][14] Ground and bond containers and receiving equipment to prevent static discharge.[10]
- First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with water.[14][15] If inhaled, move the person to fresh air.[15] In case of eye contact, rinse cautiously with water for several minutes.[14] If ingested, do not induce vomiting and seek medical attention.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][16] Protect from sunlight.[10]

Conclusion

Methyl 2-methylbutyrate (CAS 868-57-5) is a chemically significant ester with broad applications, primarily in the flavor and fragrance sector. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe use in both industrial and research settings. This guide has provided a detailed technical overview to support scientists and professionals in their work with this versatile compound.

References

- Perfumer's Apprentice. (n.d.). **Methyl 2-methylbutyrate** (CAS 868-57-5): Odor profile, Properties, & IFRA compliance.
- The Good Scents Company. (n.d.). methyl 2-methyl butyrate, 868-57-5.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: **Methyl 2-methylbutyrate**.
- Perfumer & Flavorist. (2021). Natural Advantage's **Methyl 2-methylbutyrate**.
- SIELC Technologies. (2018). **Methyl 2-methylbutyrate**.
- Lluch Essence. (n.d.). **METHYL 2-METHYLBUTYRATE**.
- National Center for Biotechnology Information. (n.d.). **Methyl 2-methylbutyrate**. PubChem Compound Database.
- Google Patents. (n.d.). CN104341295A - Methyl butyrate preparation method and apparatus thereof.
- National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [scent.vn](#) [scent.vn]
- 2. [vigon.com](#) [vigon.com]
- 3. methyl 2-methyl butyrate, 868-57-5 [[thegoodscentscompany.com](#)]
- 4. Methyl 2-methylbutyrate | 868-57-5 [[chemicalbook.com](#)]
- 5. [perfumerflavorist.com](#) [perfumerflavorist.com]
- 6. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 7. Methyl 2-methylbutyrate 99 868-57-5 [[sigmaaldrich.com](#)]
- 8. Methyl 2-methylbutyrate | SIELC Technologies [[sielc.com](#)]
- 9. **METHYL 2-METHYLBUTYRATE** [[ventos.com](#)]
- 10. [chemos.de](#) [chemos.de]
- 11. CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google Patents [[patents.google.com](#)]

- 12. Butanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 13. Methyl 2-methylbutyrate(868-57-5) 1H NMR spectrum [chemicalbook.com]
- 14. vigon.com [vigon.com]
- 15. aurochemicals.com [aurochemicals.com]
- 16. 2-Methylbutyl 2-methylbutyrate - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-Methylbutyrate (CAS 868-57-5)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153919#methyl-2-methylbutyrate-cas-number-868-57-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com